Baohuoside I

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Baohuoside I se puede sintetizar mediante la hidrólisis de icariína, otro flavonoide que se encuentra en Epimedium. La hidrólisis se lleva a cabo típicamente utilizando enzimas como la β-glucosidasa y la α-l-ramnosidasa . Las condiciones de reacción incluyen una temperatura de 50 °C, un pH de 5,2 y un tiempo de reacción de 48 horas .

Métodos de producción industrial: La producción industrial de this compound implica la biotransformación de flavonoides de Epimedium Folium utilizando enzimas recombinantes. Por ejemplo, la enzima AmRha puede hidrolizar el enlace α-1,2-ramnósido en la epimedina C para producir icariína, que luego se hidroliza aún más a this compound .

Análisis De Reacciones Químicas

Biotransformation of Icariin to Baohuoside I

This compound is synthesized via β-glucosidase-mediated hydrolysis of icariin . Two novel GH1 β-glucosidases (DCF-bgl-26 and DCF-bgl-27) efficiently catalyze this reaction under optimal conditions:

Reaction Conditions

- Temperature : 45°C (DCF-bgl-26) and 55°C (DCF-bgl-27) .

- pH : 5.5–6.0 for both enzymes .

- Conversion Efficiency : Complete conversion of icariin to this compound within 30 minutes .

Mechanism :

The enzymes cleave the glycosidic bond in icariin, releasing this compound. This pathway is critical for industrial production of this compound .

Metabolic Interaction with Tofacitinib

This compound inhibits tofacitinib metabolism by interacting with CYP3A4, a key cytochrome P450 enzyme .

Pharmacokinetic Data

Mechanism :

this compound binds arginine at position 106 of CYP3A4 via hydrogen bonding, reducing enzyme activity . This interaction delays tofacitinib elimination, increasing its bioavailability .

Phospholipid Complex Formation

This compound forms complexes with phospholipids to enhance solubility and bioavailability .

Physicochemical Properties

Mechanism :

Phospholipids stabilize this compound through hydrophobic interactions, improving its aqueous solubility .

Degradation Pathways

This compound undergoes structural degradation under oxidative stress .

Key Metabolites

- Baohuoside II : Resulting from methylation loss on the R1 group .

- 2″-O-Rhamnosyl Icariside II : Intermediate in icariin-to-baohuoside I conversion .

Toxicity :

High concentrations (>32 µg/mL) of this compound and its metabolites induce mitochondrial dysfunction and oxidative stress .

CXCL1 Modulation in Cancer Microenvironments

This compound suppresses CXCL1 release from apoptotic cancer cells, mitigating chemoresistance .

Mechanism :

- Binding : Inhibits flotillin 2 (FLOT2) interaction with RAB31, blocking intraluminal vesicle formation .

- Pathway : Downregulates PD-L1 signaling in tumor-associated macrophages (TAMs) .

Enzymatic Stability

This compound exhibits stability under physiological conditions but is susceptible to enzymatic hydrolysis .

Half-Life :

Aplicaciones Científicas De Investigación

Baohuoside I tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como precursor para sintetizar otros derivados de flavonoides.

Biología: Se estudian sus efectos sobre los procesos celulares, incluida la apoptosis y la proliferación celular.

Medicina: Se investiga su potencial para tratar la osteoporosis, los cánceres y las enfermedades neurodegenerativas

Industria: Se utiliza en el desarrollo de suplementos dietéticos y medicamentos herbales.

Mecanismo De Acción

Baohuoside I ejerce sus efectos a través de varios objetivos y vías moleculares:

Actividad antitumoral: Inhibe el receptor de quimiocinas CXCR4, lo que lleva a una reducción de la invasión y metástasis de las células cancerosas.

Actividad antiosteoporótica: Promueve la formación ósea e inhibe la resorción ósea mediante la modulación de la actividad de los osteoblastos y los osteoclastos.

Neuroprotección: Protege las neuronas del estrés oxidativo y la apoptosis activando la vía de señalización PI3K-Akt.

Comparación Con Compuestos Similares

Baohuoside I es estructuralmente similar a otros flavonoides que se encuentran en Epimedium, como la icariína, la epimedina A, la epimedina B y la epimedina C . this compound es único por su mayor potencia y su gama más amplia de actividades farmacológicas .

Compuestos similares:

Icariína: Conocido por sus propiedades afrodisíacas y fortalecedoras de los huesos.

Epimedina A, B y C: Similares en estructura pero difieren en el número y la posición de las fracciones de azúcar.

This compound destaca por sus significativos efectos sobre la osteoporosis y su potencial como agente anticancerígeno .

Actividad Biológica

Baohuoside I (BHS) is a natural prenylflavonoid primarily derived from Herba Epimedii, known for its diverse biological activities, particularly in cancer treatment and bone health. This article synthesizes current research findings on BHS, emphasizing its mechanisms of action, therapeutic potential, and cytotoxic effects across various cancer types.

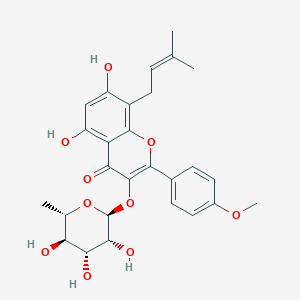

Chemical Structure and Properties

This compound is characterized by a complex structure typical of flavonoids, which contributes to its biological activities. The compound has been shown to interact with various cellular pathways, impacting processes such as apoptosis, autophagy, and inflammation.

-

Cancer Chemosensitization :

- Breast Cancer : BHS enhances the sensitivity of triple-negative breast cancer (TNBC) cells to paclitaxel by modulating the release of extracellular vesicles (EVs) that promote chemoresistance. It reduces C-X-C motif chemokine ligand 1 (CXCL1) levels in EVs, thereby inhibiting macrophage polarization and tumor metastasis in vivo .

- Ovarian Cancer : In cisplatin-resistant ovarian cancer cells, BHS suppresses autophagy by downregulating the HIF-1α/ATG5 axis, thereby enhancing cell sensitivity to chemotherapy .

-

Hepatocellular Carcinoma :

- BHS exhibits significant anti-proliferative effects on QGY7703 hepatocellular carcinoma cells by inducing apoptosis and inhibiting the NF-κB signaling pathway. The compound's toxicity was confirmed in both in vitro and in vivo models, suggesting its potential as a therapeutic agent for liver cancer .

- Osteoclastogenesis Inhibition :

Cytotoxicity Studies

Research has indicated varying cytotoxic effects of BHS depending on concentration and cell type:

- In an experiment involving HL-7702 and HepG2 cells, BHS demonstrated significant cytotoxicity at high concentrations (32 μg/mL), correlating with increased oxidative stress and apoptosis induction .

- A detailed study showed that BHS could decrease mitochondrial membrane potential (MMP) and increase markers of oxidative stress like malondialdehyde (MDA) at specific concentrations .

Case Study 1: Breast Cancer

A recent study explored the role of BHS in TNBC treatment. The findings indicated that BHS not only sensitized cancer cells to paclitaxel but also inhibited tumor metastasis by altering EV signaling pathways. This suggests a dual role of BHS in enhancing chemotherapy efficacy while simultaneously mitigating adverse metastatic processes .

Case Study 2: Ovarian Cancer

In another study focusing on ovarian cancer, BHS was found to effectively reduce cell viability in both A2780 and DDP-resistant A2780/DDP cells. The compound's ability to downregulate HIF-1α was critical in overcoming drug resistance, marking it as a promising candidate for combination therapies .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the primary mechanisms by which Baohuoside I exerts anti-tumor effects?

this compound inhibits tumor growth through multiple pathways, including:

- CXCR4 downregulation : At 12–25 μM, it suppresses CXCR4 expression, reducing cancer cell invasion and metastasis via NF-κB inhibition .

- Apoptosis induction : Activates caspase-3, Bax, and cleaved caspase-8 while suppressing Bcl-2, triggering intrinsic and extrinsic apoptosis in glioma and pancreatic cancer cells .

- Energy metabolism modulation : Inhibits glycolysis and oxidative phosphorylation in pancreatic cancer (e.g., CFPAC-1 cells) via mTOR/S6K1 signaling .

Q. Which experimental models are commonly used to study this compound’s neuroprotective effects?

- In vitro models : SH-SY5Y neuroblastoma cells treated with neurotoxic agents like MPP+ to study apoptosis and α-synuclein activation .

- Receptor-specific assays : Pharmacological blockade of GPER (using G15 antagonist) and estrogen receptors (ER) (using ICI182,780) to dissect signaling pathways .

- Key readouts : Western blot analysis of Bax, Bcl-2, caspase-3, and P-Akt to quantify anti-apoptotic effects .

Q. How does this compound influence immune responses in cancer?

- CXCR4 suppression : Reduces chemokine receptor expression, limiting tumor cell migration and metastasis .

- NF-κB inhibition : Blocks CXCL12-induced invasion in cervical and breast cancer cells at 25 μM .

Advanced Research Questions

Q. What methodologies are recommended to resolve conflicting data on this compound’s apoptotic pathways?

Contradictory mechanisms (e.g., GPER/ER vs. mTOR activation) can be addressed by:

- Pathway-specific inhibitors : Combine receptor antagonists (e.g., G15 for GPER) with mTOR inhibitors (e.g., rapamycin) to isolate signaling contributions .

- Multi-omics integration : Use transcriptomics/proteomics to map crosstalk between estrogen receptors and mTOR in apoptosis .

- In vivo validation : Compare tumor xenograft responses in wild-type vs. receptor-knockout models .

Q. How can researchers investigate this compound’s antibacterial activity and target engagement?

- Target identification : Employ DARTS (Drug Affinity Responsive Target Stability) to confirm binding to Staphylococcus aureus SarZ protein .

- Binding kinetics : Use Gator® technology to quantify interactions between this compound and SarZ mutants (e.g., Tyr27Ala, Phe117Ala) via biotin-streptavidin assays .

- Functional assays : Measure Agr gene expression, biofilm formation, and hemolytic activity post-treatment .

Q. What strategies improve this compound’s bioavailability for preclinical testing?

- Nanoscale formulations : Prepare phospholipid complexes (100–200 nm diameter) to enhance solubility and Caco-2 cell absorption .

- Physicochemical characterization : Use transmission electron microscopy (TEM) and differential scanning calorimetry (DSC) to validate complex stability .

- In vivo pharmacokinetics : Compare oral bioavailability in rodent models using HPLC to quantify plasma concentrations .

Q. How should researchers design experiments to study this compound’s dual role in autophagy and apoptosis?

- Autophagy markers : Measure LC3-II/LC3-I ratio and P62 via Western blot; absence of induction suggests apoptosis dominance .

- Real-time apoptosis assays : Use Annexin V-FITC/PI staining with flow cytometry to quantify early/late apoptotic cells .

- Dose-response profiling : Test concentrations (e.g., 20–50 μM) to differentiate autophagy-independent apoptosis in glioma cells .

Q. Methodological Considerations

Q. What controls are critical when assessing this compound’s metabolic effects in cancer cells?

- Baseline glycolysis/oxidative phosphorylation : Pre-test cells under normoxic vs. hypoxic conditions .

- Pharmacological controls : Include mTOR activators (e.g., MHY1485) or inhibitors to validate pathway specificity .

- Cell viability normalization : Use ATP-based assays (e.g., CellTiter-Glo) to distinguish metabolic inhibition from cytotoxicity .

Q. How can conflicting results in receptor activation studies be mitigated?

- Cell line selection : Use receptor-positive models (e.g., ERα+ MCF-7 cells) and validate receptor expression via qPCR/flow cytometry .

- Time-course experiments : Monitor temporal changes in receptor phosphorylation (e.g., p-ERK for GPER) to identify transient effects .

Q. Data Interpretation and Validation

Q. What statistical approaches are suitable for dose-dependent studies of this compound?

- Nonlinear regression : Fit IC50 curves (e.g., for cell viability) using four-parameter logistic models .

- Multivariate analysis : Apply ANOVA to compare apoptosis rates across concentrations and treatment durations .

- Reproducibility checks : Replicate key findings in ≥3 independent experiments with technical triplicates .

Propiedades

IUPAC Name |

5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O10/c1-12(2)5-10-16-17(28)11-18(29)19-21(31)26(37-27-23(33)22(32)20(30)13(3)35-27)24(36-25(16)19)14-6-8-15(34-4)9-7-14/h5-9,11,13,20,22-23,27-30,32-33H,10H2,1-4H3/t13-,20-,22+,23+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGMYNFJANBHLKA-LVKFHIPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150457 | |

| Record name | Baohuoside I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113558-15-9 | |

| Record name | Icariside II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113558-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Baohuoside I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113558159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Baohuoside I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.